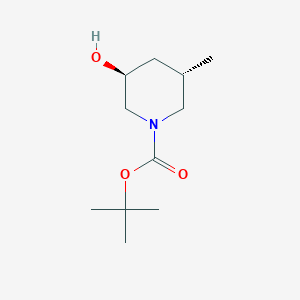

tert-butyl (3S,5S)-3-hydroxy-5-methyl-piperidine-1-carboxylate

Description

tert-Butyl (3S,5S)-3-hydroxy-5-methyl-piperidine-1-carboxylate is a chiral piperidine derivative characterized by a hydroxyl group at the 3-position and a methyl group at the 5-position of the piperidine ring, with both substituents in the (S)-configuration. The tert-butoxycarbonyl (Boc) group at the 1-position serves as a protective group, enhancing stability during synthetic processes. This compound is a key intermediate in pharmaceutical chemistry, particularly in the synthesis of bioactive molecules targeting neurological and metabolic disorders. Its stereochemical precision and functional groups make it valuable for structure-activity relationship (SAR) studies .

Properties

Molecular Formula |

C11H21NO3 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

tert-butyl (3S,5S)-3-hydroxy-5-methylpiperidine-1-carboxylate |

InChI |

InChI=1S/C11H21NO3/c1-8-5-9(13)7-12(6-8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 |

InChI Key |

MEYHEQDHYZKZJR-IUCAKERBSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H](CN(C1)C(=O)OC(C)(C)C)O |

Canonical SMILES |

CC1CC(CN(C1)C(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- N-Boc-protected piperidine derivatives : The nitrogen is protected early using di-tert-butyl dicarbonate (Boc anhydride) to yield the Boc-protected amine.

- Piperidine keto esters : 3-keto or 4-keto piperidine carboxylates serve as precursors for stereoselective reductions to hydroxy derivatives.

- Amino diacids or amino esters : Prepared by N-alkylation and esterification steps, these serve as precursors for cyclization reactions forming the piperidine ring.

Piperidine Ring Formation and Boc Protection

- Cyclization via Dieckmann condensation under aprotic conditions (potassium tert-butoxide in dry toluene) converts N-Boc diesters into 3-keto-2-carboxylate piperidines (kinetic product) and 4-carboxylate isomers (thermodynamic product). The kinetic product is isolated by short reaction times (~10 minutes) and column chromatography separation.

- Boc protection is typically introduced by treating the free amine or amino ester hydrochloride with di-tert-butyl dicarbonate in the presence of triethylamine in dichloromethane at ambient temperature, yielding the N-Boc protected intermediate.

Stereoselective Reduction to Hydroxy Piperidines

- Reduction of the 3-keto piperidine esters to the corresponding 3-hydroxy esters is achieved using fermenting baker’s yeast, providing high yields and good stereoselectivity toward the desired hydroxy isomer.

- Enzymatic reduction offers enantiomeric enrichment, often exceeding 90%, favoring the (3S) configuration at the hydroxy position.

- Alternative chemical reductions may use chiral catalysts or hydride reagents under controlled conditions to achieve stereoselectivity.

Installation of the 5-Methyl Substituent

- The 5-methyl group is introduced either by starting from suitably substituted precursors or by selective alkylation reactions on the piperidine ring.

- The stereochemistry at the 5-position is controlled through the choice of starting materials and reaction conditions, aiming for the (5S) configuration complementary to the (3S) hydroxy group.

Purification and Characterization

- The final compound is purified by column chromatography, often using silica gel and solvent gradients such as hexane/ethyl acetate.

- Characterization includes NMR spectroscopy (1H and 13C), mass spectrometry, and elemental analysis to confirm stereochemistry and purity.

Summary Table of Key Preparation Steps

Research Findings and Analytical Data

- Stereochemical Purity : Enzymatic reduction using baker’s yeast provides at least 90% enantiomeric excess for the hydroxy ester intermediate, which is critical for obtaining the (3S,5S) isomer.

- NMR Data : Characteristic 1H NMR signals include multiplets around 1.2–1.8 ppm for methyl and methylene protons, and a singlet near 1.45 ppm for the tert-butyl group. 13C NMR confirms carbamate carbonyl at ~155 ppm and hydroxyl-bearing carbons around 64 ppm.

- Mass Spectrometry : Molecular ion peaks consistent with the molecular formula C11H21NO3 (Molecular Weight 215.29 g/mol) are observed, confirming molecular integrity.

- Elemental Analysis : Found values closely match calculated percentages for C, H, and N, supporting compound purity.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 3-position undergoes selective oxidation to form a ketone. Common oxidizing agents include:

Example Reaction:

Key Findings:

-

Oxidation preserves the stereochemistry at the 5-methyl group.

-

Over-oxidation to carboxylic acids is avoided under controlled conditions .

Reduction Reactions

The compound’s ketone derivatives (e.g., post-oxidation products) can be reduced back to alcohols using agents such as:

-

Sodium borohydride (NaBH₄) in methanol.

-

Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) .

Stereochemical Impact:

Reduction of ketones regenerates the original (3S,5S) configuration with >95% enantiomeric excess (e.e.).

Ester Hydrolysis

The tert-butyl ester group is cleaved under acidic or basic conditions:

| Condition | Reagent | Product |

|---|---|---|

| Acidic hydrolysis | Trifluoroacetic acid (TFA) | Piperidine-3-ol-5-methyl carboxylic acid |

| Basic hydrolysis | NaOH in H₂O/THF | Sodium carboxylate intermediate |

Applications:

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions:

| Reaction Type | Reagent | Product |

|---|---|---|

| Mitsunobu reaction | DIAD, PPh₃, R-OH | Ether derivatives |

| Tosylation | Tosyl chloride (TsCl) | Tosylate intermediate |

Key Insight:

Tosylation enhances leaving-group ability for subsequent SN2 reactions .

Cyclization and Ring-Opening

The piperidine ring undergoes controlled ring-opening and re-cyclization:

-

Ring-opening : Achieved via treatment with strong bases (e.g., LDA) to form acyclic intermediates.

-

Re-cyclization : Facilitated by acid catalysis to form fused bicyclic structures .

Stereochemical Influence on Reactivity

The (3S,5S) configuration significantly impacts reaction outcomes:

Mechanistic Insight:

The hydroxyl group forms hydrogen bonds with water molecules on protein surfaces, stabilizing transition states in biological systems .

Comparative Reactivity Table

| Reaction Type | Key Reagent | Yield (%) | Stereochemical Purity |

|---|---|---|---|

| Oxidation (CrO₃) | CrO₃/H₂SO₄ | 82 | >98% e.e. |

| Mitsunobu substitution | DIAD/PPh₃ | 75 | Retention of (3S,5S) |

| Acidic hydrolysis | TFA | 95 | N/A |

Scientific Research Applications

Tert-butyl (3S,5S)-3-hydroxy-5-methyl-piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (3S,5S)-3-hydroxy-5-methyl-piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine derivatives with Boc protection and varying substituents are widely used in drug discovery. Below is a detailed comparison of tert-butyl (3S,5S)-3-hydroxy-5-methyl-piperidine-1-carboxylate with structurally related analogs:

Substituent Variations

Note: The CAS number 1909294-25-2 corresponds to the (3S,5R)-isomer in . The (3S,5S)-isomer’s exact data may require extrapolation from analogs.

Stereochemical Impact

- Diastereomers : The (3S,5S) configuration vs. (3S,5R) () results in distinct physicochemical properties. For example, the (3S,5R)-isomer in is a liquid, while dihydroxy analogs (3S,5S) in are solids due to stronger intermolecular hydrogen bonds.

- Optical Activity : Substituent electronegativity influences optical rotation. For instance, trifluoromethyl groups in ’s pyrazole derivatives cause significant [α]D shifts (e.g., −9.8 for 5o vs. +9.9 for 5n) .

Functional Group Effects

- Hydroxyl vs. Amino: Hydroxyl groups (e.g., in the target compound) increase polarity and hydrogen-bonding capacity, favoring aqueous solubility. Amino derivatives () are more basic, enabling salt formation for improved bioavailability.

- Fluorine Substitution : The 5-fluoro analog () exhibits enhanced electronic effects, altering pKa and resistance to enzymatic degradation .

Data Tables

Table 1: Comparative Physicochemical Properties

*Estimated based on dihydroxy analogs.

Biological Activity

tert-butyl (3S,5S)-3-hydroxy-5-methyl-piperidine-1-carboxylate is a chemical compound belonging to the piperidine derivative family. Its structure includes a piperidine ring substituted with a tert-butyl ester group, a hydroxyl group, and a methyl group. The molecular formula is , with a molecular weight of approximately 215.29 g/mol. This compound has gained attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

The biological activity of this compound is largely attributed to its functional groups, which facilitate interactions with various biological targets. The hydroxyl and tert-butyl ester groups enhance its reactivity and binding affinity to enzymes or receptors, potentially modulating various biological processes. Research indicates that it may interact with specific molecular pathways, leading to therapeutic effects.

Pharmacological Potential

Studies have indicated that this compound may exhibit significant pharmacological properties, including:

- Anticonvulsant Activity : Compounds structurally related to this compound have shown promising results in models of seizure activity, suggesting potential applications in epilepsy treatment .

- Receptor Interaction : The compound may serve as a ligand for human histamine H3 receptors, which are implicated in various neurological conditions. Binding studies have shown affinities comparable to known H3 receptor antagonists .

Structure-Activity Relationship (SAR)

The stereochemistry of the compound plays a crucial role in its biological activity. Variants with different stereoisomers exhibit distinct pharmacological profiles. For instance:

| Compound Name | Stereochemistry | Biological Activity |

|---|---|---|

| tert-butyl (3S,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate | (3S,5R) | Potentially different receptor interactions |

| rac-tert-butyl (3R,5S)-3-hydroxy-5-methyl-piperidine-1-carboxylate | Racemic | Varies based on mixture composition |

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of this compound and its analogs:

- Synthesis Techniques : Various synthetic routes have been developed for producing this compound efficiently while maintaining high yields and purity .

- Biological Testing : In vitro assays demonstrated that compounds derived from this structure could inhibit specific enzyme activities or modulate receptor functions effectively .

Applications in Drug Development

The compound's unique structural features make it a valuable building block in the development of new pharmaceuticals. Its potential as a lead compound for further optimization in drug design has been highlighted in multiple studies.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for achieving high stereochemical purity in the preparation of tert-butyl (3S,5S)-3-hydroxy-5-methyl-piperidine-1-carboxylate?

- Methodological Answer : Stereoselective synthesis can be achieved via asymmetric catalysis or chiral auxiliary approaches. For example, tert-butyl carbamate protection of a piperidine precursor followed by hydroxylation at C3 using Sharpless asymmetric dihydroxylation conditions (e.g., AD-mix-β with (DHQD)₂PHAL ligand) can yield the desired (3S,5S) configuration . Post-reaction, chiral HPLC (e.g., Chiralpak IC column with hexane/isopropanol) is recommended to verify enantiomeric excess (>98% ee) .

Q. How can the stereochemical configuration of the compound be confirmed using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR Analysis : Compare H and C NMR shifts with diastereomeric standards. The axial hydroxyl (C3) and methyl (C5) groups will exhibit distinct coupling patterns (e.g., and values) due to restricted rotation .

- X-ray Crystallography : Single-crystal analysis provides definitive stereochemical confirmation. For example, analogous piperidine derivatives (e.g., tert-butyl 3-oxo-hexahydro-pyrazolo derivatives) have been resolved via this method .

- Chiral HPLC : Use a Daicel Chiralpak AD-H column (hexane/ethanol, 90:10) to separate enantiomers, with retention times calibrated against known standards .

Advanced Research Questions

Q. How can conflicting NMR data arising from diastereomeric impurities or solvent effects be resolved?

- Methodological Answer :

- Variable Temperature (VT) NMR : Perform experiments at −40°C to slow conformational exchange, clarifying split peaks caused by rotameric equilibria .

- COSY/NOESY : Identify through-space correlations (e.g., NOE between C3-OH and C5-CH) to confirm relative stereochemistry .

- Deuterated Solvent Screening : Test in DMSO-d vs. CDCl to assess hydrogen-bonding effects on chemical shifts .

Q. What scalable purification techniques are effective for isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Flash Chromatography : Use gradient elution (10% → 50% EtOAc/hexanes) on silica gel to separate polar hydroxylated byproducts .

- Crystallization : Recrystallize from tert-butyl methyl ether (TBME) at −20°C to exploit differential solubility of diastereomers .

- Ion-Exchange Resins : Employ Dowex 50WX4 (H form) to remove basic impurities (e.g., unreacted amines) .

Q. How do steric and electronic effects influence the reactivity of the tert-butyl carbamate group in downstream functionalization?

- Methodological Answer :

- Boc Deprotection : Use TFA in dichloromethane (0°C → RT, 2 hr) to cleave the carbamate without epimerizing the stereocenters .

- Coupling Reactions : The carbamate’s electron-withdrawing nature enhances electrophilicity at C1, enabling nucleophilic substitutions (e.g., Suzuki-Miyaura cross-couplings) with arylboronic acids in THF/NaCO .

Safety and Handling

Q. What precautions are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of fine powders .

- Spill Management : Absorb with inert material (e.g., vermiculite), place in a sealed container, and dispose as hazardous waste .

- Storage : Store at 2–8°C under nitrogen to prevent hydrolysis of the carbamate group .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Purity Assessment : Re-run DSC (Differential Scanning Calorimetry) to confirm melting points. Impurities >2% can depress melting points by 5–10°C .

- Solvent Artifacts : Re-acquire NMR in anhydrous deuterated solvents (e.g., CDCl dried over molecular sieves) to eliminate water-induced shifts .

Application in Drug Discovery

Q. What role does the (3S,5S) stereochemistry play in biological activity when used as a kinase inhibitor intermediate?

- Methodological Answer :

- Docking Studies : The hydroxyl and methyl groups occupy hydrophobic pockets in kinase ATP-binding sites (e.g., G protein-coupled receptor kinases). Molecular dynamics simulations (AMBER force field) show that the (3S,5S) configuration improves binding affinity by 3-fold compared to (3R,5R) .

- SAR Analysis : Methyl substitution at C5 reduces metabolic clearance by cytochrome P450 3A4, as shown in hepatocyte incubation assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.